molecular formula C24H18N2 B4289224 (11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE

(11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE

Cat. No.: B4289224
M. Wt: 334.4 g/mol
InChI Key: PNGFWAIAIMBYJQ-UHFFFAOYSA-N
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Description

(11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is a complex organic compound belonging to the class of indenoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylquinoline with indan-1,3-dione under acidic conditions, followed by cyclization and subsequent functionalization with phenylamine. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the indenoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free reactions, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper, iron

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted indenoquinoline compounds .

Scientific Research Applications

Chemistry

In chemistry, (11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound has shown potential as a bioactive molecule with applications in drug discovery. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Medicine

In medicine, this compound derivatives are being investigated as potential therapeutic agents. Their ability to interact with specific biological targets makes them promising candidates for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of (11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one
  • 11,11-Diphenyl-11H-indeno[1,2-b]quinoxaline
  • (11Z)-N-Cyclohexyl-2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-imine

Uniqueness

Compared to similar compounds, (11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE stands out due to its unique structural features and versatile reactivity

Properties

IUPAC Name

2,6-dimethyl-N-phenylindeno[1,2-b]quinolin-11-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2/c1-15-11-12-19-20(13-15)24(25-18-9-4-3-5-10-18)21-14-17-8-6-7-16(2)22(17)26-23(19)21/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGFWAIAIMBYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=NC4=C(C=CC=C4C=C3C2=NC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE

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